molecular formula C4H4Cl2O2 B1274136 4-Chloro-3-oxobutyryl chloride CAS No. 41295-64-1

4-Chloro-3-oxobutyryl chloride

Cat. No. B1274136
CAS RN: 41295-64-1
M. Wt: 154.98 g/mol
InChI Key: WSHVQVCBPLNREW-UHFFFAOYSA-N
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Description

4-Chloro-3-oxobutyryl chloride, also known as 4-Chloroacetoacetyl chloride, is a chemical compound with the molecular formula C4H4Cl2O2 . It has a molar mass of 154.98 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-oxobutyryl chloride consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The compound has a complex structure with freely rotating bonds .


Physical And Chemical Properties Analysis

4-Chloro-3-oxobutyryl chloride has a density of 1.4397 g/cm³ . It has a boiling point of approximately 214.91°C . The compound has a refractive index of 1.4860 .

Scientific Research Applications

Synthesis and Reactions

  • Cycloaddition Reactions : Ethyl 4-chloro-2-oxobut-3-ynoate, a derivative of 4-Chloro-3-oxobutyryl chloride, demonstrates a unique ability to form [2+2]-cycloadducts with 1,1-disubstituted alkenes without the need for irradiation or catalysts. This property is valuable in the synthesis of complex organic compounds (Koldobskii, Solodova, Godovikov, & Kalinin, 2008).

  • Formation of Heterocyclic Compounds : The reaction of 2-(4-Arylthiazol-2-yl)-4-chloro-3-oxobutyronitriles with secondary aliphatic amines leads to the formation of novel heterocyclic compounds, showcasing the potential of 4-Chloro-3-oxobutyryl chloride derivatives in synthesizing new organic structures with potential applications in medicinal chemistry (Volovenko, Volovnenko, & Tverdokhlebov, 2001).

  • Spirocyclic Product Synthesis : The treatment of certain oxindole derivatives with thionyl chloride, a process related to the use of 4-Chloro-3-oxobutyryl chloride, results in unexpected spirocyclic products, which are important in the field of organic synthesis (Bergman, Abrahamsson, & Dahlén, 1971).

  • Synthesis of Carpronium Chloride : Carpronium chloride, a useful compound in various applications, can be synthesized from γ-butyrolactone by ring-opening and chlorination to give 4-chlorobutyryl chloride, which is then subjected to further chemical transformations. This process highlights the utility of 4-Chloro-3-oxobutyryl chloride in pharmaceutical synthesis (Dong-yuan, 2009).

  • Acylation of Azaindoles : 4-Chloro-3-oxobutyryl chloride is used in the acylation of azaindoles at the C-3 position, a critical reaction in the modification of organic molecules for pharmaceutical purposes (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

  • Electrophilic/Nucleophilic Halogenation : A method for the regioselective halogenation of 3-oxypyrazole derivatives using 4-Chloro-3-oxobutyryl chloride as a precursor has been developed, demonstrating its role in facilitating specific chemical modifications (Liu, He, Chen, Jin, Li, & Zhu, 2011).

  • Synthesis of Novel Heterocyclic Compounds : The compound is used in the synthesis of a novel series of heterocyclic compounds with potential antibacterial activities, showcasing its role in the development of new pharmaceuticals (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Environmental and Analytical Applications

  • Electrolysis and Chlorate Formation : The compound is involved in studies of chlorate and perchlorate formation during electrolysis, highlighting its relevance in environmental chemistry and water treatment research (Jung, Baek, Oh, & Kang, 2010).

  • Detection of Toxic Chemicals : A fluorescent sensor based on a derivative of 4-Chloro-3-oxobutyryl chloride is developed for detecting toxic chemicals like oxalyl chloride and phosgene, underlining its significance in analytical and environmental monitoring (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).

properties

IUPAC Name

4-chloro-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHVQVCBPLNREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194280
Record name 4-Chloro-3-oxobutyryl chloride
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Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-oxobutyryl chloride

CAS RN

41295-64-1
Record name 4-Chloro-3-oxobutanoyl chloride
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Record name 4-Chloro-3-oxobutyryl chloride
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Record name 4-Chloro-3-oxobutyryl chloride
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Record name 4-chloro-3-oxobutyryl chloride
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Record name 4-Chloroacetoacetyl chloride
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Synthesis routes and methods

Procedure details

A solution of 3-oxo-4-chlorobutyryl chloride was prepared by passing in 0.645 mols of Cl2 gas into a solution of 0.645 mol of diketene at -20°C in 1,2-dichloroethane which was approximately 2/3 solvent by volume. The starting diketene was of approximately 98.1 percent purity as assayed by NMR spectroscopy. The solution was then treated in a three neck flask fitted with thermometer, dropping funnel, condenser, mechanical stirrer and a N2 inlet and outlet with 11.8 ml of water (0.655 mol) added slowly from the dropping funnel. A slow stream of N2 gas was passed through the flask and allowed to pass out the condenser and into a NaOH solution prepared from 80 ml of 7.93 N NaOH (0.635 mol) diluted to approximately 800 ml. The water was added with vigorous stirring at such a rate that no HCl escaped the NaOH trap while maintaining a temperature of 25°-30°C in the reaction mixture. The product acid began to crystallize from the reaction mixture about 1/3 of the way through the addition of water. After completion of the addition, stirring was continued overnight. The NaOH trap solution was then made up to 1 liter and a 100 ml aliquot removed. This was titrated to a phenolphthalein end point requiring 3.23 ml of 0.1043 N HCl showing a net excess of 3.36 milliequivalents of unused base remained. This corresponds to a 99.8 percent yield of HCl based on diketene. The solid acid was recovered by filtration and yielded 61.1 g (70.8 percent of theory) of snow white crystalline product MP 69°-71°C. Further washing of the flask with pentane removed 1.32 g of solids. 21.3 g of acid was recovered upon evaporation of the residual solvent filtrate at room temperature on a rotary evaporator under vacuum. Both solid products were washed with pentane and found to be pure via their NMR spectra. The combined yield was 83.7 or 97 percent of theory. The melting point reported by Rosdig, Kleppe and Markl is 67°-69°C (Ber. 95 1252 (1962).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S TSUSHIMA, M SENDAI, M SHIRAISHI… - Chemical and …, 1979 - jstage.jst.go.jp
… The compound 10 on acylation with 4-chloro-3—oxobutyryl chloride yielded 6d and subsequent cyclization of 6d with thiourea according to the method of Numata et alfidfl gave SCH—…
Number of citations: 10 www.jstage.jst.go.jp
M Ochiai, A Morimoto, T Miyawaki - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
Alternative syntheses of 73-[2-(2-aminothiazol-4-yl)-(Z)-2-n, ethoxyiminoacetamido]-cephalosporins(1) were investigated. Of these, a sequence of reactions starting from 6a via 8a, 9a, …
Number of citations: 6 www.jstage.jst.go.jp
ZX Niu, YT Wang, SN Zhang, Y Li, XB Chen… - European Journal of …, 2023 - Elsevier
… The acylation of CEFOTI-004 with 4-chloro-3-oxobutyryl chloride (CEFOTI-005) catalyzed by triethylamine in DCM affords the amide (CEFOTI-006), which is cyclized with thiourea (…
Number of citations: 17 www.sciencedirect.com

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